Sulforhodamine 101 cadaverine

Description

Overview of its Role as a Fluorescent Probe

Sulforhodamine 101 cadaverine (B124047) functions as a fluorescent probe, a molecule that can absorb light at a specific wavelength and then emit light at a longer wavelength. This property, known as fluorescence, allows for the highly sensitive detection of the probe and any molecule to which it is attached. The compound exhibits a bright red fluorescence, which is advantageous for biological imaging as it minimizes interference from the natural autofluorescence of cells and tissues, which typically occurs at shorter wavelengths.

The primary amine group introduced by the cadaverine moiety is the key to its versatility. tenovapharma.com This amine can be readily coupled to various functional groups found in biological molecules, such as carboxylic acids, aldehydes, and ketones. tenovapharma.comeurogentec.com This allows for the specific labeling of proteins, peptides, and other biomolecules, effectively turning them into fluorescent reporters that can be tracked within living cells or in fixed tissues. eurogentec.comabcam.com

Properties of Sulforhodamine 101 Cadaverine

| Property | Value |

| Molecular Formula | C₃₆H₄₂N₄O₆S₂ |

| Molecular Weight | 690.9 g/mol eurogentec.commoleculardepot.com |

| Excitation Maximum (λex) | ~583-591 nm eurogentec.comabcam.combiotium.com |

| Emission Maximum (λem) | ~601-610 nm eurogentec.comabcam.comsigmaaldrich.com |

| Appearance | Dark purple solid biotium.com |

| Solubility | Soluble in DMSO and DMF biotium.combiotium.com |

Historical Development and Significance in Biological Imaging

The parent compound, sulforhodamine 101, has a history of use as a specific marker for astrocytes, a type of glial cell in the central nervous system. moleculardepot.comchemsrc.com This specificity opened up new avenues for studying the roles of these important cells in both normal brain function and in neurological diseases. Researchers later functionalized SR101 with a cadaverine linker to create this compound, significantly expanding its utility. google.com This modification transformed a cell-specific stain into a versatile labeling reagent that could be attached to a multitude of biological targets.

The development of this compound and similar fluorescent probes has been instrumental in advancing biological imaging techniques, particularly fluorescence microscopy. The ability to label specific proteins or structures within a cell with a bright, photostable dye allows for their visualization with high resolution and contrast. This has enabled researchers to study dynamic cellular processes in real-time, such as protein trafficking, receptor dynamics, and cell signaling events. Furthermore, its application extends to in vivo imaging, allowing for the study of cellular behavior within the context of a living organism.

Scope of Applications in Chemical, Biochemical, and Immunological Research

The applications of this compound span multiple scientific disciplines due to its robust chemical properties and adaptability.

Chemical Research: In chemistry, the primary amine of this compound serves as a versatile handle for a variety of chemical reactions. It can be reversibly coupled to aldehydes and ketones to form Schiff bases, which can then be reduced to stable amine derivatives. tenovapharma.com It can also be coupled to activated carboxylic acids and sulfonyl chlorides. tenovapharma.combiotium.combiotium.com This reactivity makes it a useful building block for the synthesis of more complex fluorescent probes and molecular tools. tenovapharma.com

Biochemical Research: In biochemistry, this compound is widely used to label and study proteins and other biomolecules. abcam.commoleculardepot.com For instance, it can be conjugated to proteins containing carboxylic acid groups using water-soluble carbodiimides like EDAC. tenovapharma.combiotium.com It has also been identified as a good substrate for transglutaminase, an enzyme that can incorporate the dye into specific glutamine residues of proteins. tenovapharma.comeurogentec.com This allows for site-specific labeling of proteins, which is crucial for studying their function and interactions.

Immunological Research: In immunology, fluorescently labeled antibodies are essential for a technique called immunofluorescence, which is used to identify and localize specific antigens in cells and tissues. This compound can be conjugated to antibodies, creating powerful tools for visualizing the distribution of immune cells and proteins involved in the immune response.

Key Research Findings

| Research Area | Key Finding | Reference |

| Neuroscience | Sulforhodamine 101 is a specific marker for astrocytes and myelinating oligodendrocytes. | eurogentec.combioscience.co.uk |

| Bioconjugation | The cadaverine linker allows for conjugation to proteins and other biomolecules via carboxylic acid, aldehyde, or ketone groups. | eurogentec.com |

| Enzymology | This compound is a good substrate for the enzyme transglutaminase. | tenovapharma.comeurogentec.com |

| Organic Synthesis | It serves as a building block for preparing other red fluorescent biomolecules. | tenovapharma.com |

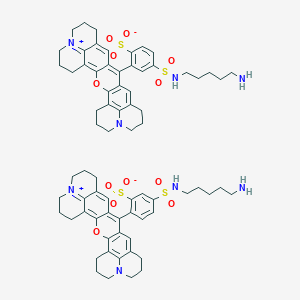

Structure

2D Structure

Properties

IUPAC Name |

4-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-(5-aminopentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C36H42N4O6S2/c37-14-2-1-3-15-38-47(41,42)25-12-13-26(31(22-25)48(43,44)45)32-29-20-23-8-4-16-39-18-6-10-27(33(23)39)35(29)46-36-28-11-7-19-40-17-5-9-24(34(28)40)21-30(32)36;37-14-2-1-3-15-38-47(41,42)25-12-13-31(48(43,44)45)28(22-25)32-29-20-23-8-4-16-39-18-6-10-26(33(23)39)35(29)46-36-27-11-7-19-40-17-5-9-24(34(27)40)21-30(32)36/h2*12-13,20-22,38H,1-11,14-19,37H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWCKPLSRPVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCCCCN)S(=O)(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H84N8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for Sulforhodamine 101 Cadaverine

Core Synthetic Routes for Cadaverine (B124047) Conjugation

The foundational synthesis of Sulforhodamine 101 cadaverine involves the covalent attachment of a cadaverine linker to the Sulforhodamine 101 fluorophore. A primary method for achieving this is through the reaction of Sulforhodamine 101 sulfonyl chloride, also known as Texas Red®, with cadaverine. nih.govnih.gov This reaction typically proceeds via nucleophilic attack of the primary amine of cadaverine on the sulfonyl chloride group of the fluorophore, forming a stable sulfonamide bond. nih.govthermofisher.com

The synthesis often begins with the conversion of Sulforhodamine 101 to its more reactive sulfonyl chloride derivative using reagents like phosphorus oxychloride. nih.govresearchgate.net The resulting Sulforhodamine 101 sulfonyl chloride is then reacted with cadaverine, a diamine, to yield the desired this compound. google.com This product possesses a terminal primary amine group from the cadaverine moiety, which is available for further conjugation reactions. eurogentec.commobitec.com

Functional Group Reactivity and Coupling Chemistries

The terminal amine group of this compound provides a versatile handle for a variety of conjugation chemistries, allowing it to be coupled to a wide range of biomolecules and surfaces.

Amine-Reactive Conjugation via Activated Carboxylic Acids and Sulfonyl Chlorides

The primary amine of this compound readily reacts with molecules containing activated carboxylic acids or sulfonyl chlorides.

Activated Carboxylic Acids: Carboxylic acids on proteins or other biomolecules can be activated to form reactive esters, such as N-hydroxysuccinimide (NHS) esters. sigmaaldrich.combocascientific.com These activated esters then react with the amine of this compound to form a stable amide bond. smolecule.comscbt.com This is a widely used strategy for labeling proteins and other amine-containing molecules. sigmaaldrich.com The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate this reaction. smolecule.com

Sulfonyl Chlorides: Just as Sulforhodamine 101 sulfonyl chloride is used to synthesize the initial cadaverine conjugate, other molecules containing a sulfonyl chloride group can react with the amine of this compound to form stable sulfonamides. thermofisher.comaatbio.combiotium.com This provides another robust method for linking the fluorophore to various substrates.

| Reactive Group on Target | Linkage Formed with this compound |

| Activated Carboxylic Acid (e.g., NHS-ester) | Amide |

| Sulfonyl Chloride | Sulfonamide |

Carbonyl-Reactive Linkages through Schiff Base Formation and Reduction

The amine group of this compound can also react with carbonyl compounds, such as aldehydes and ketones, which can be found on or introduced into biomolecules. eurogentec.commobitec.com This reaction initially forms a Schiff base, which contains a carbon-nitrogen double bond (imine). google.comnih.gov

While the Schiff base linkage can be reversible, it can be stabilized by reduction to a secondary amine using a reducing agent like sodium borohydride. This reductive amination process results in a stable covalent bond. google.com

| Reactive Group on Target | Initial Linkage | Stabilized Linkage (after reduction) |

| Aldehyde or Ketone | Schiff Base (Imine) | Secondary Amine |

Transglutaminase-Mediated Bioconjugation

Transglutaminases are enzymes that can catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein and the primary amine of a suitable substrate. google.com this compound has been identified as a good substrate for transglutaminase. eurogentec.commobitec.combocascientific.com This enzymatic approach allows for the site-specific labeling of proteins that contain accessible glutamine residues, offering a high degree of control over the conjugation process.

Synthesis of Advanced Sulforhodamine 101 Reactive Derivatives

To further expand the utility of Sulforhodamine 101, reactive derivatives with different functionalities can be synthesized from this compound.

Isocyanate and Isothiocyanate Functionalities

The terminal amine of this compound can be converted into highly reactive isocyanate or isothiocyanate groups. google.com This is typically achieved by reacting the amine with phosgene (B1210022) or thiophosgene, or their synthetic equivalents. google.com

Isocyanates and Isothiocyanates are highly electrophilic and readily react with nucleophiles, particularly primary amines, to form stable urea (B33335) or thiourea (B124793) linkages, respectively. google.comscbt.com This provides an alternative amine-reactive handle with distinct reactivity characteristics compared to activated esters or sulfonyl chlorides.

| Starting Material | Reagent | Resulting Reactive Group |

| This compound | Phosgene or equivalent | Isocyanate |

| This compound | Thiophosgene or equivalent | Isothiocyanate |

Maleimide (B117702) and Haloacetamide Modifications for Thiol-Reactive Probes

The derivatization of this compound into thiol-reactive probes is a key strategy for labeling biomolecules containing sulfhydryl groups, such as cysteine residues in proteins. This is typically achieved by introducing maleimide or haloacetamide functionalities.

Maleimide Derivatives:

Sulforhodamine 101 C2 maleimide is a well-established thiol-reactive reagent. eurogentec.comaddexbio.comtenovapharma.comvwr.com The maleimide group reacts specifically with thiols under controlled pH conditions (around 7.0-7.5), forming stable thioether bonds. biotium.com At this pH, amine groups are generally protonated and thus less reactive, allowing for selective labeling of thiols. biotium.com The reaction involves the nucleophilic attack of the thiol on one of the double-bonded carbons of the maleimide ring.

The synthesis of maleimide derivatives of Sulforhodamine 101 often starts from this compound. google.com The primary amine of the cadaverine moiety can be reacted with a bifunctional linker containing a maleimide group and a carboxyl group (activated as an N-hydroxysuccinimide ester). This creates a spacer arm between the fluorophore and the reactive group, which can enhance the fluorescence of the conjugated protein. biotium.com For instance, Sulforhodamine 101-C5-maleimide incorporates a five-carbon spacer. biotium.com

Haloacetamide Derivatives:

Haloacetamides, such as iodoacetamides and bromoacetamides, represent another class of thiol-reactive functional groups that can be incorporated into Sulforhodamine 101. google.comnih.gov The reaction with thiols proceeds via an SN2 nucleophilic substitution, where the thiol displaces the halide atom, forming a stable thioether linkage. ulab360.com

The synthesis of haloacetamide derivatives of Sulforhodamine 101 can also utilize this compound as a starting material. google.com The cadaverine's amine can be acylated with a haloacetic acid anhydride (B1165640) or a haloacetyl chloride to yield the corresponding haloacetamide. It is recommended to minimize exposure of the reaction solution to air when performing iodoacetamide (B48618) modifications. ulab360.com

Both maleimide and haloacetamide modifications provide effective means to create highly fluorescent, thiol-selective probes from a Sulforhodamine 101 core structure, enabling specific labeling of proteins and other biomolecules for various research applications. eurogentec.comaddexbio.comtenovapharma.comgoogle.com

Structural Homologs and Their Synthetic Accessibility

The core structure of this compound can be systematically modified to generate a series of structural homologs. These modifications often involve altering the length of the diamine linker (the "cadaverine" moiety) or changing the substitution pattern on the xanthene ring.

The synthesis of these homologs is generally accessible. For instance, homologs of Sulforhodamine 101 sulfonyl cadaverine with linker lengths ranging from C2 to C8 can be used as starting materials for further derivatization. google.com These are prepared by reacting Sulforhodamine 101 sulfonyl chloride with the corresponding α,ω-diaminoalkane.

One notable example of a structural homolog is the aminohexanoic acid sulfonamide of Sulforhodamine 101, often referred to as Texas Red-X. nih.gov The succinimidyl ester of this derivative (TR-X-SE) offers improved labeling efficiency and hydrolytic stability compared to the parent sulfonyl chloride. nih.gov The incorporation of the aliphatic spacer arm also tends to increase the fluorescence quantum yield of the resulting bioconjugate. nih.gov

Furthermore, derivatization of the sulfonamide group itself can lead to novel structural homologs. For example, the synthesis of SR101 N-(3-Bromopropyl) sulfonamide has been reported as a precursor for radiolabeling. nih.govresearchgate.netnih.gov This was achieved by first converting Sulforhodamine 101 to its sulfonyl chloride, which was then reacted with the appropriate amine. nih.gov

The accessibility of these synthetic routes allows for the generation of a diverse library of Sulforhodamine 101-based probes with tailored properties for specific biological applications.

Bioconjugate Development and Molecular Labeling Applications

Covalent Labeling of Proteins and Peptides

Sulforhodamine 101 cadaverine (B124047) is instrumental in the covalent labeling of proteins and peptides, a fundamental technique in biochemical and cellular studies. ulab360.commybiosource.com The dye is attached to a specific site on a peptide or protein, such as the N-terminus, C-terminus, or within the sequence, through a stable covalent bond. ulab360.com This linkage is robust and typically does not degrade under most biological conditions. ulab360.com In some instances, a functional linker may be introduced between the dye and the biomolecule to minimize any potential alteration of the biomolecule's biological activity. ulab360.comlubio.ch

Amine-reactive fluorescent probes like those derived from Sulforhodamine 101 are frequently used to prepare bioconjugates for applications such as immunochemistry, cell tracing, and receptor labeling. researchgate.net The stability of the bond formed between the dye and the biomolecule is crucial, especially when the resulting fluorescent conjugates are subjected to stringent experimental conditions. researchgate.net

The cadaverine moiety of Sulforhodamine 101 cadaverine allows it to be coupled to activated carboxy groups or sulfonyl chlorides. biotium.com This amine-containing dye is particularly useful for modifying peptides and proteins by using a water-soluble carbodiimide (B86325) like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). ulab360.comstratech.co.uk EDC activates the carboxyl groups on the biomolecules, enabling them to form stable amide bonds with the amine group of the cadaverine. ulab360.comstratech.co.uk

Table 1: Reactive Labeling Chemistries

| Reactive Group on Dye | Target Functional Group on Biomolecule | Resulting Bond |

|---|---|---|

| Amine (e.g., Cadaverine) | Activated Carboxylic Acid (with EDC) | Amide |

| Amine | Aldehyde/Ketone | Schiff Base (can be reduced to a stable amine linkage) |

Optimizing the coupling efficiency is critical for producing effective bioconjugates. researchgate.net For EDC-mediated conjugations involving amine-containing dyes like this compound, several factors can be adjusted. ulab360.comresearchgate.net The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, can significantly improve the efficiency of the coupling reaction between the dye and the carboxylic acid on the protein. ulab360.comstratech.co.ukbocascientific.com

To minimize common side reactions, such as the cross-linking of proteins, a large excess of the amine-containing dye is typically used. ulab360.comresearchgate.netbocascientific.com Conducting the reaction in concentrated protein solutions at a low pH can also help to reduce intra- and inter-protein coupling to lysine (B10760008) residues. ulab360.comresearchgate.netbocascientific.com The reaction pH is a critical parameter; for instance, modifications of lysine residues are often optimal at a pH of 8.5-9.5. bocascientific.com However, reactions with succinimidyl esters are strongly pH-dependent and are usually performed at a pH greater than 7.5. researchgate.net It is also important to avoid buffers that contain free amines, such as Tris, as they can compete with the target biomolecule for reaction with the activated dye. researchgate.net

A primary goal in bioconjugation is to create a fluorescently labeled molecule that retains the biological function of its unlabeled counterpart. ulab360.comresearchgate.net The degree of substitution (DOS), which is the number of dye molecules attached to a single biomolecule, must be carefully controlled. researchgate.netbocascientific.com A high degree of labeling can sometimes lead to decreased water solubility and may interfere with the binding affinity and specificity of the target biomolecule. researchgate.netbocascientific.com

The introduction of an alkyl spacer chain, as is inherent in the cadaverine linker, can be advantageous. This spacer helps to separate the fluorophore from the biomolecule, which can lead to enhanced water solubility and increased fluorescence of the resulting conjugate. google.com This separation can also minimize potential steric hindrance, thereby helping to preserve the biological activity of the protein or peptide. ulab360.comlubio.ch While the process of conjugating dyes to biomolecules can be straightforward, achieving the optimal conjugate that balances fluorescence intensity with preserved biological function may require significant experimental optimization. researchgate.netbocascientific.com

Preparation of Fluorescent Bioconjugates for Diverse Research Areas

The preparation of fluorescent bioconjugates using this compound opens up a wide array of applications in various research fields. moleculardepot.com This dye is a versatile building block for creating red-fluorescent biomolecules for use in cell imaging and peptide and protein analysis. anaspec.comeurogentec.com

These bioconjugates are essential tools in many biological studies, offering high sensitivity and the advantage of non-radioactive detection. ulab360.com They are widely employed in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). ulab360.com For FRET-based studies, Sulforhodamine 101 derivatives can act as acceptor fluorophores. researchgate.net

The cadaverine group also makes Sulforhodamine 101 a substrate for transglutaminase, an enzyme that catalyzes the formation of an isopeptide bond between the amine group of the cadaverine and the gamma-carboxamide group of a glutamine residue on a protein. anaspec.comeurogentec.com This allows for site-specific enzymatic labeling of proteins.

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Excitation Maximum (λex) | ~583 nm | anaspec.comeurogentec.combiotium.com |

| Emission Maximum (λem) | ~601-603 nm | anaspec.comeurogentec.combiotium.com |

| Molecular Weight | ~690.9 g/mol | anaspec.comeurogentec.commoleculardepot.com |

| Form | Lyophilized Solid | anaspec.comeurogentec.com |

Applications in Immunoassays and Immunological Studies

In the realm of immunoassays and immunological studies, fluorescently labeled bioconjugates are indispensable. ulab360.com this compound can be used to label antibodies and other proteins for use in techniques like fluorescent immunoassays (FIA). ulab360.com These assays are used for the measurement of serum peptide levels and other diagnostic purposes. ulab360.com

The bright and stable fluorescence of Sulforhodamine 101 makes it a suitable label for secondary detection reagents in immunofluorescence microscopy and other immunological staining methods. biotium.com Its spectral properties, with emission in the red region of the spectrum, make it compatible with multicolor imaging experiments where it can be used in conjunction with other fluorophores like fluorescein (B123965). nih.gov The development of derivatives with improved labeling characteristics, such as those with spacer arms, has enhanced their utility in creating highly fluorescent and soluble antibody conjugates. nih.gov

Elucidation of Cellular Uptake Mechanisms and Specificity

Astrocytic Accumulation Pathways

SR101 has been widely adopted as a tool for the specific visualization of astrocytes in the cortex and hippocampus. plos.orguzh.chmeduniwien.ac.at The accumulation of the dye within these cells to concentrations that surpass the extracellular levels points towards an active transport mechanism rather than passive diffusion. osu.edufrontiersin.org

Initial investigations into the uptake mechanism of SR101 in astrocytes explored various potential pathways. The ability of astrocytes to accumulate SR101 indicates the involvement of active transporter systems. osu.edu While astrocytes functionally express hemichannels and pannexins, the application of non-specific blockers like carbenoxolone (B1668346) (at 100 µM) or mefloquine (B1676156) (at 50 µM) did not lead to a significant reduction in SR101 uptake. osu.edu This finding suggested that these channels are not the primary route for the dye's entry into astrocytes. plos.orgnih.govnih.gov Instead, evidence strongly points towards the involvement of transporters responsible for handling organic anions, a category to which SR101 belongs. plos.orgnih.gov

Research has increasingly implicated Organic Anion-Transporting Polypeptides (OATPs, part of the SLCO gene family) as key players in the astrocytic uptake of SR101. plos.org The pharmacological profile of SR101 uptake inhibition by known antagonists of organic anion transporters (OATs and OATPs) was an early indicator of their involvement. osu.edu

Subsequent studies pinpointed a specific thyroid hormone transporter, OATP1C1 (encoded by the slco1c1 gene), which is highly expressed in astrocytes, as a likely candidate for mediating SR101 uptake. osu.edu This hypothesis was significantly strengthened by experiments showing that levothyroxine (T4), a natural substrate for OATP1C1, acts as a competitive inhibitor of SR101 uptake. osu.edunih.gov Pre-incubation of hippocampal slices with 10 µM T4 resulted in a greater than 95% inhibition of SR101 accumulation in astrocytes. osu.edu Furthermore, in OATP1C1 gene knockout mice, a 40% reduction in SR101 staining in astrocytes was observed, providing genetic evidence for its role. osu.edunih.gov

While OATP1C1 is a crucial component, other transporters may also be involved. For instance, OATP1a4, located at the blood-arachnoid barrier, has been identified as a major pathway for the clearance of SR101 from the cerebrospinal fluid (CSF). researchgate.netnih.govnih.gov

The active uptake of SR101 by astrocytes can be significantly modulated by a variety of pharmacological agents that compete for or block the responsible transporters. This has been a key strategy for elucidating the uptake mechanism.

Meclofenamic acid (MFA) has been identified as a potent, non-competitive inhibitor of SR101 uptake, with an IC50 of 4.428 µM, and is capable of fully blocking accumulation. osu.edu Other substances known to interfere with organic anion transport also effectively reduce SR101 labeling. These include probenecid (B1678239), MK-571, estrone-3-sulfate, and dehydroepiandrosterone (B1670201) sulfate (B86663). plos.orgfrontiersin.orgnih.govnih.gov The unspecific gap junction blocker carbenoxolone (CBX) also blocks SR101 uptake; however, this effect is now understood to be largely due to its inhibitory action on OATP1C1, in addition to its effects on gap junctions. frontiersin.orgnih.gov

| Inhibitor | Target/Mechanism | Observed Effect | Source |

|---|---|---|---|

| Meclofenamic Acid (MFA) | Potent, non-competitive inhibitor of SR101 uptake pathway | Fully inhibits SR101 uptake (IC50 = 4.428 µM) | osu.edu |

| L-thyroxine (T4) | Competitive substrate for OATP1C1 | >95% inhibition of SR101 uptake at 10 µM | osu.edu |

| Probenecid | Blocker of OATs and some OATPs | Significantly reduces SR101 labeling intensity | plos.orgnih.gov |

| Estrone-3-sulfate (E3S) | Substrate of OATs and OATPs | Strongly reduces SR101 fluorescence intensity | plos.orgnih.govnih.gov |

| Dehydroepiandrosterone sulfate (DHEAS) | Substrate of OATPs | Significantly reduces SR101 labeling | plos.orgnih.gov |

| Carbenoxolone (CBX) | Blocks gap junctions and OATP1C1 | Markedly suppresses and delays SR101 labeling | uzh.chfrontiersin.orgnih.gov |

| MK-571 | Substrate of OATPs / Blocker of ABC-transporters | Reduces SR101 labeling in hippocampal astrocytes | plos.orgfrontiersin.org |

While active transport via OATPs is responsible for the initial uptake of SR101 into individual astrocytes, gap junctions are critical for the subsequent spread of the dye throughout the astrocytic network, or syncytium. uzh.chmdpi.com Astrocytes are extensively interconnected by gap junction channels, which permit the passage of small molecules and ions, including fluorescent dyes like SR101. uzh.chnih.gov This intercellular communication results in the rapid and widespread labeling of numerous astrocytes, even when the dye is applied locally. uzh.ch

The application of gap junction blockers like carbenoxolone markedly suppresses this spread. uzh.ch It is also through this panglial network that SR101 can be transferred from astrocytes to coupled oligodendrocytes, meaning SR101 is not exclusively a marker for astrocytes but can also label other glial cells connected via gap junctions. osu.edufrontiersin.orgnih.gov

Neuronal Uptake Dynamics

Under normal physiological conditions, SR101 uptake into neurons is minimal compared to astrocytes. However, under specific circumstances, neurons can also become labeled. The mechanisms governing neuronal uptake are distinct from the active transport pathways found in astrocytes. frontiersin.org

Neuronal uptake of SR101 is closely linked to synaptic activity. biotium.comcaymanchem.com The dye can be internalized into newly formed vesicles during endocytosis that follows neurotransmitter release. biotium.comnih.gov This activity-dependent uptake has been used to label active synapses and identify premotor neurons activated during specific motor patterns. frontiersin.orgnih.govspringernature.com For instance, during serotonin-induced locomotor-like activity in the neonatal rat spinal cord, SR101 labeled a diffuse population of neurons, primarily in lamina VII. nih.gov

Unlike the sustained accumulation in astrocytes, the dye does not typically persist in neurons. frontiersin.org Neurons appear to efficiently remove SR101 via an extrusion mechanism, which is thought to be mediated by ABC-transporters, as this process can be blocked by MK-571. frontiersin.org In certain pathological conditions, such as hypoxia, neuronal hemichannels can open, providing an alternative, non-specific route for SR101 to enter neurons. frontiersin.orgnih.gov

Retrograde Transport in Presynaptic Neurons

Sulforhodamine 101 is capable of undergoing synaptic activity-dependent endocytotic uptake, which is followed by retrograde transport within presynaptic neurons. nih.gov This property allows it to be used as a tool to identify and map activated premotor neurons. For instance, in studies of the in vitro neonatal rat spinal cord, SR101 was used to label thoracolumbar spinal premotor neurons that were activated during serotonin (B10506) (5-HT)-induced locomotor-like activity. nih.gov The uptake of the dye was contingent on this locomotor-like activity, as very few neurons were labeled in its absence. nih.gov

This activity-dependent uptake suggests that the dye is internalized during the process of synaptic vesicle recycling. thermofisher.com The labeling was observed to be diffuse, with a predominant concentration in lamina VII, while motor nuclei (lamina IX) and superficial laminae (I-II) were generally devoid of labeled cells in the isolated spinal cord preparation. nih.gov However, when an ipsilateral hindlimb remained attached, motoneurons were labeled, indicating that uptake in these specific neurons may require an intact neuromuscular junction. nih.gov In contrast, the application of N-methyl-D-aspartate (NMDA) led to a significant increase in neuronal labeling, regardless of locomotor activity, highlighting a different, non-physiological trigger for uptake. nih.gov

Endocytic Pathways in Other Cell Models

The internalization of Sulforhodamine 101 is not limited to neuronal retrograde transport and involves various endocytic pathways that can differ between cell types. In cancer cell lines such as SW480 and HT29, SR101 has been used as a fluorescent marker for clathrin-independent fluid-phase endocytosis. researchgate.net The general mechanism of endocytosis is an active process, sensitive to temperature; experiments conducted at 4°C show a strong inhibition of uptake for various nanoparticles, confirming the energy-dependent nature of these pathways. plos.org

Studies on hippocampal astrocytes suggest that the uptake is not mediated by gap-junction hemichannels but may involve organic anion transporting polypeptides (OATPs). plos.org This points towards a carrier-mediated transport system rather than, or in addition to, fluid-phase endocytosis in these cells. frontiersin.orgplos.org

Investigation of Lipid Raft-Mediated Endocytosis

Lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids, are crucial platforms for various cellular processes, including endocytosis. researchgate.netnih.gov While SR101 is often characterized as a marker for clathrin-independent fluid-phase endocytosis, the broader context of endocytosis research indicates a potential role for lipid rafts. researchgate.net For example, the endocytosis of resveratrol (B1683913) in cancer cells has been shown to be dependent on the integrity of lipid rafts. researchgate.net

In these studies, specific inhibitors that disrupt lipid rafts were employed. The depletion of membrane cholesterol by methyl-β-cyclodextrin (MβCD) or the sequestration of cholesterol by polyene antibiotics like filipin (B1216100) and nystatin (B1677061) significantly decreased the internalization of resveratrol, arguing for a lipid raft-dependent mechanism. researchgate.net Although these experiments focused on resveratrol, the use of SR101 as a comparative marker and the commonality of these pathways suggest that lipid raft integrity could be a factor in the uptake of various molecules, potentially including SR101 itself in certain contexts. researchgate.net

Effects of Endocytosis Inhibitors on Uptake

To dissect the specific pathways of cellular entry, researchers utilize pharmacological inhibitors that target distinct components of the endocytic machinery. The effects of these inhibitors on Sulforhodamine 101 uptake provide valuable insights into its internalization mechanisms.

In studies using SW480 and HT29 colon cancer cells, the endocytosis inhibitor monensin (B1676710) was shown to effectively block the uptake of Sulforhodamine 101. researchgate.net Monensin is an ionophore that disrupts ionic gradients across membranes, affecting endosomal trafficking and function. researchgate.net

In hippocampal astrocytes, the uptake of SR101 was found to be sensitive to antagonists of organic anion transporting polypeptides (OATPs). plos.org Inhibitors such as probenecid and MK-571 significantly reduced the accumulation of SR101 in these cells, providing strong evidence for the involvement of OATP-mediated transport in this specific cell type. plos.org

The table below summarizes the findings from a study on resveratrol uptake, which utilized various endocytosis inhibitors and provides context for the pathways that can be dissected using these tools. researchgate.net

| Inhibitor | Target Pathway / Mechanism | Effect on Resveratrol Uptake |

| Monensin | Ionophore, disrupts endosomal trafficking | Blocked [³H]-resveratrol uptake |

| Methyl-β-cyclodextrin (MβCD) | Disrupts lipid rafts by depleting cholesterol | Blocked [³H]-resveratrol uptake |

| Filipin | Binds to cholesterol, disrupting lipid rafts | Decreased resveratrol internalization |

| Nystatin | Binds to cholesterol, disrupting lipid rafts | Decreased resveratrol internalization |

| Phenylarsine Oxide | Inhibitor of clathrin-mediated endocytosis | Did not block [³H]-resveratrol uptake |

| Chlorpromazine | Inhibitor of clathrin-mediated endocytosis | Did not block [³H]-resveratrol uptake |

| Monodansylcadaverine | Inhibitor of clathrin-mediated endocytosis | Did not block [³H]-resveratrol uptake |

| Amiloride | Inhibitor of macropinocytosis | Did not block [³H]-resveratrol uptake |

| Dynasore | Inhibitor of dynamin-dependent endocytosis | Did not block [³H]-resveratrol uptake |

This table is based on data from a study investigating resveratrol endocytosis, where Sulforhodamine-101 was used as a control marker. The results for inhibitors not directly tested on Sulforhodamine 101 are included to illustrate the specificity of the endocytic pathways. researchgate.net

Applications in Cellular and Neurobiological Imaging

In Vivo and In Situ Visualization of Glial Cells

SR101 has been extensively used for the visualization of glial cells in both live animals (in vivo) and in tissue preparations (in situ). nih.govnih.gov Initially celebrated for its specificity, subsequent research has provided a more nuanced understanding of its labeling patterns across different glial cell types and brain regions. nih.govnih.gov

Specific Labeling of Protoplasmic Astrocytes

SR101 was first highlighted as a highly selective marker for labeling protoplasmic astrocytes in the intact rodent neocortex for in vivo imaging with two-photon microscopy. nih.govuzh.chspringernature.com Following a brief application to the brain surface, the dye is specifically taken up by this subtype of astrocyte. nih.govspringernature.com This specificity was initially confirmed through immunohistochemistry, showing that SR101-stained cells were also positive for the astrocyte marker S-100β. uzh.ch In transgenic mice expressing Enhanced Green Fluorescent Protein (EGFP) in astrocytes, SR101 was shown to label the EGFP-expressing astrocytes, further supporting its use as an astrocyte-specific marker at the time. nih.govuzh.ch This method allowed for detailed morphological analysis of astrocytes and visualization of their close association with the brain's microvasculature. nih.govuzh.ch

Identification of Myelinating Oligodendrocytes

While initially deemed specific to astrocytes, further investigations revealed that SR101 also labels other glial cell types. wikipedia.orgnih.gov It was discovered that SR101 can also stain mature, myelinating oligodendrocytes. mobitec.comnih.gov Studies using transgenic mice where oligodendrocyte-lineage cells express green fluorescent protein (GFP) showed that a significant portion of these GFP-expressing cells were also labeled by SR101. nih.gov Detailed analysis confirmed that 100% of cells with the morphology of myelinating oligodendrocytes were labeled with SR101, including both the cell bodies and the myelin sheaths. nih.gov This lack of absolute specificity is thought to be partly due to the diffusion of SR101 through gap junctions that connect astrocytes and oligodendrocytes. nih.govnih.gov However, a temporal difference in staining has been observed, with astrocytes typically being labeled before oligodendrocytes, which can help in distinguishing the two cell types. nih.gov

| Feature | Astrocytes | Oligodendrocytes |

| SR101 Labeling | Yes | Yes |

| Initial Report | Initially reported as a specific marker. nih.govspringernature.com | Later discovered to also be labeled. nih.gov |

| Staining Dynamics | Labeled relatively quickly (~45 min after application). nih.gov | Labeling occurs later than astrocytes. nih.gov |

| Morphology | Often show processes terminating on blood vessels. nih.gov | Exhibit multiple myelinated processes. nih.gov |

Assessment of Cell Type Specificity in Different Brain Regions

The specificity of SR101 for astrocytes is not uniform across the central nervous system. While it effectively labels astrocytes in rostral brain regions like the neocortex and hippocampus, its performance in other areas is less reliable. nih.govfrontiersin.orgplos.org For instance, in the brainstem, SR101 does not label astrocytes as strongly or specifically as it does in the cortex. frontiersin.orgplos.org In brainstem slices, the staining intensity is often weaker, and some dye may enter neurons, making the interpretation of labeling unreliable. nih.gov Similarly, in the spinal cord, SR101 has been described as unspecific. plos.org This regional variability underscores the importance of validating SR101's specificity in the particular brain area under investigation.

| Brain Region | SR101 Staining Characteristics |

| Neocortex | Initially shown to be a highly selective marker for protoplasmic astrocytes. nih.govuzh.ch Also labels myelinating oligodendrocytes. nih.gov |

| Hippocampus | Efficiently labels astrocytes in regions like the CA1 stratum radiatum. plos.orgmeduniwien.ac.at |

| Brainstem | Labeling of astrocytes is not as efficient or specific; staining intensity is weaker. frontiersin.orgplos.org |

| Spinal Cord | Described as having unspecific labeling. plos.org |

Functional Imaging of Cellular Networks

Beyond static visualization, SR101 is a valuable tool for functional imaging studies, enabling researchers to dissect the complex signaling dynamics within cellular networks. nih.gov Its red fluorescence makes it compatible with a wide range of other fluorescent probes. meduniwien.ac.at

Integration with Calcium Imaging Techniques

A significant application of SR101 is its use in combination with calcium-sensitive dyes. wikipedia.orgnih.gov Researchers can load cell populations with a calcium indicator and use SR101 as a counterstain to specifically identify astrocytes. nih.govfrontiersin.org This allows for the clear distinction between calcium signals originating from astrocytes versus those from surrounding neurons. nih.gov This combined approach has been instrumental in demonstrating distinct calcium dynamics in astroglial and neuronal networks in vivo. nih.govuzh.ch The compatibility of SR101 with UV-excitable calcium dyes like Fura-2 and green-excitable indicators like Oregon Green has been demonstrated, without evidence of SR101 distorting the intracellular calcium transients. meduniwien.ac.at

Multi-Color Imaging Strategies for Cellular Context Identification

The distinct red fluorescence of SR101 makes it an ideal partner for multi-color imaging strategies. uzh.chmeduniwien.ac.at It can be readily combined with genetically encoded fluorescent proteins, such as EGFP, expressed in specific cell types in transgenic animals. uzh.chspringernature.com This allows for the simultaneous visualization of SR101-labeled cells in the context of a known cellular population, which was critical in identifying that SR101 labels not only astrocytes but also oligodendrocytes and in assessing its specificity. nih.gov Furthermore, SR101 can be used alongside other fluorescent dyes to label different structures simultaneously. For example, by injecting a green fluorescent dye like FITC-labeled dextran (B179266) into the bloodstream, researchers can visualize the complete envelopment of cortical microvasculature by the processes of SR101-labeled astrocytes. uzh.ch This ability to be used in multi-color experiments is crucial for studying the intricate structural and functional relationships between different cells and components of the nervous system. uzh.chmdpi.com

Investigating Bioactivity and Experimental Limitations of Sulforhodamine 101

Impact on Neuronal Electrophysiology

Contrary to its intended use as a passive label, Sulforhodamine 101 exhibits potent bioactivity, directly influencing the electrophysiological properties of neurons. nih.govfrontiersin.orgnih.gov These effects are not trivial and can significantly alter experimental outcomes, leading to misinterpretation of data if not properly accounted for.

Induction of Long-Term Potentiation of Intrinsic Excitability (LTP-IE)

One of the most significant effects of SR101 is the induction of long-term potentiation of intrinsic excitability (LTP-IE) in neurons, particularly in hippocampal CA1 pyramidal neurons. nih.govnih.gov This phenomenon is characterized by a persistent increase in the neuron's firing rate in response to a given stimulus. Studies have shown that even brief exposure (10 minutes) to a low concentration (1 μM) of SR101 can induce LTP-IE. nih.govnih.gov This increase in excitability is primarily attributed to a negative shift in the action potential (AP) threshold, making it easier for the neuron to fire. nih.govnih.gov

The induction of LTP-IE by SR101 appears to be dependent on the activation of N-methyl-D-aspartate receptors (NMDARs). nih.govnih.gov The application of the NMDAR antagonist AP-5 has been shown to block the SR101-induced LTP-IE. nih.govnih.gov

Modulation of Synaptic Efficacy

In addition to its effects on intrinsic excitability, SR101 also modulates synaptic efficacy, leading to a long-lasting increase in evoked excitatory postsynaptic currents (eEPSCs). nih.govnih.govcaymanchem.com This potentiation of synaptic transmission suggests that SR101 enhances the communication between neurons. Research indicates that SR101 enhances the activation of synaptic NMDARs, contributing to this increased synaptic efficacy. nih.govnih.gov

Interestingly, the potentiation of eEPSCs by SR101 is only partially blocked by a cocktail of glutamate (B1630785) receptor antagonists, including AP-5, MCPG, and MSOP. nih.govnih.gov This suggests that while NMDARs play a significant role, other mechanisms independent of glutamate receptor activation may also contribute to the SR101-induced enhancement of synaptic transmission. nih.gov

Observed Hyper-Excitability and Seizure-Like Activity

The combined effects of increased intrinsic excitability and enhanced synaptic efficacy can lead to a state of neuronal hyper-excitability. nih.govfrontiersin.orgnih.gov In hippocampal slices, this manifests as spontaneous neuronal firing. nih.gov In vivo, the consequences can be more severe, with studies demonstrating that SR101 can act as an epileptogenic agent, triggering seizure-like activity in the cortex. nih.govnih.govresearchgate.net

Topical application of SR101 at concentrations commonly used for astrocyte labeling (e.g., 100 μM) has been shown to induce seizure-like local field potential (LFP) activity in both anesthetized and awake mice. nih.govnih.gov This abnormal neuronal activity can even lead to motor outputs, such as contralateral hindlimb muscle contractions. nih.gov The rapid onset of this seizure-like activity, often within minutes of application, points towards a direct effect of SR101 on neurons. nih.gov

| Observed Electrophysiological Effect | Key Findings | Relevant Brain Region | References |

| Long-Term Potentiation of Intrinsic Excitability (LTP-IE) | Induction by 1 μM SR101; mediated by a negative shift in AP threshold; blocked by NMDAR antagonist AP-5. | Hippocampal CA1 Pyramidal Neurons | nih.govnih.gov |

| Modulation of Synaptic Efficacy | Long-lasting increase in evoked EPSCs; enhancement of synaptic NMDAR currents; partially blocked by glutamate receptor antagonists. | Hippocampal CA1 Pyramidal Neurons | nih.govnih.gov |

| Hyper-Excitability and Seizure-Like Activity | Induction of spontaneous neuronal firing in slices; epileptogenic agent in vivo, causing seizure-like LFP activity and motor outputs. | Hippocampus, Sensori-motor Cortex | nih.govnih.govresearchgate.net |

Challenges to Cell Type Specificity

While initially hailed as a specific marker for astrocytes, subsequent research has revealed that the cell-type specificity of Sulforhodamine 101 is not absolute. frontiersin.orgnih.govplos.org This lack of specificity presents a significant challenge for accurately interpreting experimental results that rely on SR101 for astrocyte identification.

Under certain conditions, SR101 can also label other cell types, including oligodendrocytes and even neurons. frontiersin.orgplos.orgwikipedia.org For instance, in hypoxic conditions, SR101 can enter neurons through opened hemichannels. frontiersin.org Furthermore, the staining intensity and specificity of SR101 can vary across different brain regions. frontiersin.orgplos.org While it effectively labels astrocytes in the hippocampus and cortex, its labeling in the brainstem is less robust and specific. frontiersin.orgplos.org

The mechanism of SR101 uptake is also a factor. It is believed to be actively transported into astrocytes, potentially via organic anion transporting polypeptides. plos.org This active uptake mechanism may not be exclusive to astrocytes, contributing to the off-target labeling. The lack of complete specificity means that researchers cannot assume that every SR101-labeled cell is an astrocyte, necessitating careful validation, especially in brain regions outside the cortex and hippocampus.

Methodological Considerations for Minimizing Bioactive Effects

Given the significant bioactive effects and challenges to the specificity of Sulforhodamine 101, it is crucial to adopt methodological strategies to minimize these confounding factors.

One of the primary considerations is the concentration of SR101 used. frontiersin.orgnih.govnih.gov Studies have shown that lower concentrations are less likely to induce hyper-excitability. For in vivo experiments, it is recommended to use concentrations no higher than 50 μM to avoid inducing abnormal neuronal activity. nih.gov

The duration of incubation is another critical parameter. nih.govnih.gov Shorter incubation times can help reduce the extent of SR101's bioactive effects. For example, short-duration incubation (<1 minute) of 100 μM and 250 μM SR101 did not induce abnormal LFP activity, whereas longer incubations did. nih.govnih.gov

It is also important to be aware that even at low concentrations (e.g., 1 μM), SR101 can still induce long-term potentiation in slice preparations. frontiersin.orgnih.gov Therefore, researchers should carefully consider the potential for these effects in their experimental design and data analysis. When possible, control experiments without SR101 or with alternative astrocyte labeling methods should be performed to verify findings.

| Parameter | Recommendation to Minimize Bioactive Effects | Rationale | References |

| Concentration | Use concentrations no higher than 50 μM for in vivo experiments. | Higher concentrations (e.g., 100-250 μM) are more likely to induce seizure-like activity. | nih.govnih.gov |

| Incubation Time | Keep incubation times as short as possible. | Longer exposure increases the likelihood and magnitude of bioactive effects. | nih.govnih.gov |

| Experimental Design | Include control experiments without SR101; consider alternative astrocyte markers. | To validate that observed effects are not artifacts of SR101 bioactivity. | frontiersin.orgnih.gov |

Advanced Analytical Methodologies Employing Sulforhodamine 101 Cadaverine Conjugates

Flow Cytometric Applications in Cell Biology

The unique spectral properties of Sulforhodamine 101 make it a valuable fluorophore for flow cytometry, a technique that allows for the high-throughput analysis of single cells in a heterogeneous population.

Multi-Color Flow Cytometry for Complex Sample Analysis

A significant advantage of Sulforhodamine 101 in flow cytometry is its compatibility with multi-color analysis nih.govnih.govresearchgate.net. It can be excited by the common 488 nm laser line found in most flow cytometers, yet it possesses a relatively large Stokes shift with an emission maximum around 600 nm nih.govnih.gov. This spectral separation minimizes overlap with commonly used green fluorophores like fluorescein (B123965) isothiocyanate (FITC), enabling simultaneous detection of multiple cellular markers nih.govnih.govresearchgate.net. For instance, Sulforhodamine 101 has been used in combination with DNA stains like 4',6-diamidino-2-phenylindole (DAPI) and other protein markers conjugated to FITC for multi-parameter analysis of complex cell populations nih.govnih.govresearchgate.net. This capability is essential for dissecting the intricate cellular composition of tissues and for identifying specific cell subsets based on multiple parameters.

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Common Laser Line |

|---|---|---|---|

| Sulforhodamine 101 | 488 | ~600 | Blue (488 nm) |

| FITC | ~495 | ~519 | Blue (488 nm) |

| DAPI | ~358 | ~461 | UV (~355 nm) |

High-Resolution Microscopy Techniques

The photostability and bright red fluorescence of Sulforhodamine 101 make it an excellent probe for various high-resolution microscopy techniques, particularly for imaging deep within biological tissues.

Two-Photon Microscopy for Deep-Tissue Visualization

Sulforhodamine 101 is widely recognized as a specific marker for astrocytes in the neocortex for in vivo imaging using two-photon microscopy uzh.chsemanticscholar.orgnih.gov. This technique utilizes the principle of two-photon excitation, where two lower-energy photons simultaneously excite the fluorophore, to achieve deeper tissue penetration and reduced phototoxicity compared to conventional confocal microscopy. This has enabled researchers to visualize the intricate morphology and dynamics of astrocytes and their interactions with neurons and blood vessels deep within the living brain, reaching depths of up to 700 μm uzh.ch. While Sulforhodamine 101 is highly selective for protoplasmic astrocytes, it is important to note that under certain conditions, it can also label oligodendrocytes nih.govhellobio.com.

The cadaverine (B124047) derivative of Sulforhodamine 101, with its primary amine, can be conjugated to molecules that target specific cellular components, further enhancing the capabilities of two-photon microscopy for studying cellular and subcellular structures in deep tissues.

| Microscopy Technique | Typical Imaging Depth with SR101 |

|---|---|

| Confocal Microscopy | ~150 microns |

| Two-Photon Microscopy | Up to 700 microns |

Biochemical and Enzymatic Assay Development

The cadaverine moiety of Sulforhodamine 101 cadaverine provides a reactive handle for its incorporation into various biochemical and enzymatic assays. The primary amine group can act as a substrate for enzymes that catalyze the formation of isopeptide bonds, such as transglutaminases.

Transglutaminases are a family of enzymes that play crucial roles in various physiological and pathological processes by cross-linking proteins. Assays to measure transglutaminase activity often rely on the incorporation of a fluorescently labeled primary amine into a protein substrate. While studies specifically detailing the use of this compound in such assays are not abundant, the principle is well-established with other fluorescent cadaverine derivatives like monodansylcadaverine nih.gov. In a typical assay format, the transglutaminase incorporates the fluorescent cadaverine into a protein substrate, such as N,N-dimethylcasein. The covalent attachment of the fluorophore to the protein results in a change in its fluorescence properties, which can be measured to quantify enzyme activity zedira.com. The bright and stable fluorescence of Sulforhodamine 101 would make its cadaverine conjugate a highly sensitive substrate for such assays, suitable for high-throughput screening of enzyme inhibitors or for detailed kinetic analyses.

Application in Disease Models (e.g., Astrocytosis Marker in Alzheimer's Disease Models)

Reactive astrocytosis, the activation and proliferation of astrocytes in response to central nervous system injury or disease, is a hallmark of many neurodegenerative disorders, including Alzheimer's disease. Sulforhodamine 101 and its derivatives have proven to be valuable tools for identifying and studying astrocytes in this context.

In animal models of glioblastoma, Sulforhodamine 101 has been shown to selectively label human astrocytoma cells, allowing for the visualization of tumor margins creighton.edunih.gov. More specifically, in the context of Alzheimer's disease, a sulfonamide derivative of Sulforhodamine 101 labeled with fluorine-18 (B77423) ([¹⁸F]2B-SRF101) has been developed as a potential positron emission tomography (PET) tracer for detecting astrocytosis researchgate.netnih.govfrontiersin.orgnih.gov. Studies in a triple-transgenic mouse model of Alzheimer's disease (3xTg-AD) have shown a significantly higher uptake of [¹⁸F]2B-SRF101 in the cortex and hippocampus, regions heavily affected by the disease, compared to control mice researchgate.netnih.govfrontiersin.orgnih.gov. This suggests that this Sulforhodamine 101 derivative is a promising candidate for the in vivo imaging and monitoring of astrocytosis in Alzheimer's disease and potentially other neurodegenerative conditions.

| Brain Region | Relative Uptake in 3xTg-AD Mice vs. Control | Significance |

|---|---|---|

| Cortex | Higher | Significant |

| Hippocampus | Higher | Significant |

Q & A

Q. What are the key chemical properties of Sulforhodamine 101 cadaverine, and how do they influence its applications in fluorescence labeling?

this compound (C₃₁H₃₂N₂O₇S₂, MW: 625.155, CAS 60311-02-6) is a sulfonamide derivative of the red fluorescent dye Sulforhodamine 101 (SR101), with excitation/emission maxima at ~588/601 nm and a high molar absorptivity (ε = 88,000 M⁻¹cm⁻¹) . Its sulfonamide linker enables covalent conjugation to primary amines (e.g., proteins, peptides), making it ideal for long-term cellular tracking. The dye’s polarity and solubility in aqueous buffers (e.g., PBS) ensure minimal aggregation in biological systems, critical for in vivo imaging .

Q. How can researchers optimize this compound labeling protocols for in vivo studies?

For in vivo astrocyte or oligodendrocyte labeling, dissolve this compound in Ringer’s solution at ≤50 µM to avoid non-specific background. Apply topically to the cortical surface for 10–20 minutes, followed by thorough rinsing. Lower concentrations (25–50 µM) minimize toxicity, while extended incubation (>20 minutes) enhances labeling depth . For systemic delivery, intravenous injection at 2 µM (diluted from a 20 µM stock) achieves sufficient signal-to-noise ratios .

Q. What controls are essential to validate the specificity of this compound labeling in neural tissue?

Always include:

- Transgenic controls : Use Aldh1L1-GFP mice (astrocyte-specific GFP) or NG2cre:ZEG mice (oligodendrocyte-specific GFP) to confirm co-localization or exclusion of SR101 signal with GFP .

- Pharmacological blockers : Pre-treat with carbenoxolone (100 µM, 30 minutes) to inhibit gap junction-mediated dye transfer between astrocytes and oligodendrocytes .

- Negative controls : Omit the dye or use scrambled peptide conjugates to assess autofluorescence .

Advanced Research Questions

Q. What mechanisms underlie this compound transfer between astrocytes and oligodendrocytes, and how can this be experimentally modulated?

Time-lapse imaging reveals that this compound transfers from astrocytes to oligodendrocytes via gap junctions within 40–140 minutes post-application. This transfer is abolished by carbenoxolone, a gap junction blocker . To study this mechanism:

- Use PLPcreER:mT/mG mice to track oligodendrocyte-specific membrane GFP (mGFP) and confirm dye localization .

- Perform fluorescence recovery after photobleaching (FRAP) to quantify intercellular dye diffusion rates .

Q. How can researchers resolve conflicting reports on this compound’s cell-type specificity in neural imaging?

Early studies described SR101 as astrocyte-specific, but recent work shows it labels mature myelinating oligodendrocytes in vivo. To reconcile this:

- Combine SR101 with immunohistochemistry (e.g., anti-Olig2 for oligodendrocytes, anti-GFAP for astrocytes) .

- Analyze labeling kinetics: Astrocytes uptake SR101 within 10 minutes, while oligodendrocyte labeling peaks after 60–90 minutes .

- Use layer-specific cortical depth analysis, as oligodendrocyte labeling density increases with depth (e.g., 30–210 µm in mouse cortex) .

Q. What strategies improve the sensitivity of this compound detection in low-abundance applications?

A capillary electrophoresis system with post-column sheath-flow cuvette and 594 nm He-Ne laser excitation achieves attomolar sensitivity (10 yoctomoles, ~6 molecules detected). Key parameters:

Q. How can this compound derivatives enhance multimodal imaging (e.g., PET/fluorescence)?

Radiosynthesis of [¹⁸F]2B-SRF101, a sulfonamide derivative, enables positron emission tomography (PET) tracking. Key steps:

- React SR101 sulfonyl chloride with 2-bromoethylamine to introduce a fluorine-18 chelator .

- Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Validate stability in PBS (≥95% intact after 4 hours) for preclinical imaging .

Methodological Considerations

- Fluorescence imaging : Use 594/615 nm filters for SR101; avoid spectral overlap with GFP/FITC .

- Quantitative analysis : Normalize SR101 intensity to co-stained cell markers (e.g., Olig2/GFAP) using Fiji/ImageJ .

- Toxicity thresholds : Limit exposure to ≤50 µM for >30 minutes to preserve cell viability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.